Lycramine brilliant blue JL
Description
Lycramine Brilliant Blue JL is an acrylic textile dye (classified under acrylates ) repurposed as a cytochemical stain for human megakaryocytes in bone marrow specimens. Its staining mechanism involves binding to acid mucopolysaccharides within the cytoplasm of megakaryocytes, producing a distinct metachromatic bright lavender coloration . This reaction is unaffected by diastase or ribonuclease digestion but is abolished by hyaluronidase, confirming the involvement of acid mucopolysaccharides (e.g., hyaluronic acid) in the staining process . The dye’s specificity for megakaryocytes—without cross-reactivity with other bone marrow cells—makes it a promising tool for hematological diagnostics and research .
Properties
CAS No. |
137195-79-0 |
|---|---|
Molecular Formula |
C34H40N2O18 |
Synonyms |
Lycramine brilliant blue JL |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Class and Structural Differences
- Lycramine Brilliant Blue JL : An acrylate derivative, structurally distinct from triphenylmethane-based dyes like Coomassie Brilliant Blue variants .
- Coomassie Brilliant Blue G-250/R-250 : Triphenylmethane dyes with sulfonate groups, enabling protein binding via electrostatic and hydrophobic interactions .
Key Differences :
- Specificity : Lycramine targets acid mucopolysaccharides in a cell-type-specific manner, whereas Coomassie variants broadly detect proteins .
- Methodology : Lycramine requires enzymatic pretreatment (hyaluronidase) for validation, while Coomassie relies on spectrophotometric or visual analysis .
Comparison with Other Acrylates
This highlights Lycramine’s unique niche in cytochemistry.
Q & A
Q. What experimental parameters are critical for assessing Lycramine Brilliant Blue JL's stability in aqueous solutions?
To evaluate stability, design experiments varying pH (3–11), temperature (20–50°C), and agitation rates (150–300 rpm). Use UV-Vis spectroscopy (λ = 600 nm) to monitor absorbance changes over time. Centrifuge samples to remove particulates before measurement, and validate reproducibility via triplicate trials . Include controls (e.g., blanks without the dye) to account for environmental interference.
Q. How can researchers design a literature review to identify gaps in this compound's applications?
Use databases like ScienceDirect and ProQuest to retrieve peer-reviewed articles (filter by publication years 2015–2025). Focus on keywords: "brilliant blue dye adsorption," "decolorization mechanisms," and "spectroscopic characterization." Evaluate sources by checking methodologies (e.g., SEM-EDX for adsorbent morphology ), and prioritize studies with detailed chemical descriptions (manufacturer, purity, storage conditions) to ensure reproducibility .
Q. What are the best practices for quantifying this compound in complex matrices?
Employ a calibration curve using standard solutions (5–150 mg/L). Pre-treat samples with centrifugation (3,000 rpm for 10 min) to remove suspended solids. For matrices with interfering compounds, use solid-phase extraction (SPE) with Amberlite XAD-4 as an adsorbent, optimizing contact time (5–100 min) and pH (acidic conditions preferred for cationic dyes) . Validate recovery rates via spike-and-recovery experiments.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound's adsorption onto novel biocomposites?
Use a Plackett-Burman design to screen variables (pH, adsorbent dosage, agitation rate) and identify significant factors. Transition to central composite design (CCD) for optimization, with ANOVA to validate model adequacy (p < 0.05). Measure adsorption capacity (qe) via UV-Vis and characterize adsorbent morphology pre/post-adsorption using SEM-EDX . Triangulate data by comparing experimental results with Langmuir/Freundlich isotherm models .
Q. How should researchers resolve contradictions in decolorization efficiency data for this compound across studies?
Conduct a meta-analysis of reported decolorization rates, noting variables like H₂O₂ concentration (Table 5 in ), UV exposure time, and initial dye concentration. Replicate conflicting experiments under standardized conditions (e.g., 25°C, pH 7). Use triangulation: cross-validate results via FTIR (to confirm dye degradation products) and HPLC (to quantify residual dye) . Address confounding factors (e.g., impurity levels in commercial dye batches) by sourcing high-purity standards .
Q. What advanced techniques validate the mechanistic pathways of this compound's photocatalytic degradation?
Combine LC-MS to identify intermediate degradation products and electron paramagnetic resonance (EPR) to detect reactive oxygen species (•OH, O₂•⁻). Perform kinetic studies under controlled light intensity (e.g., 365 nm UV lamp) and compare rate constants (k) with theoretical models (e.g., pseudo-first-order). Use DFT calculations to predict bond cleavage sites, corroborating with experimental LC-MS data .
Methodological Guidance
- Data Triangulation : Cross-verify UV-Vis results with HPLC/LC-MS for quantification accuracy .
- Reproducibility : Document chemical sources (manufacturer, batch number) and instrument calibration protocols .
- Statistical Rigor : Use ANOVA for experimental design validation and report confidence intervals (95%) for adsorption capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
